Formyl cation

Description

Structure

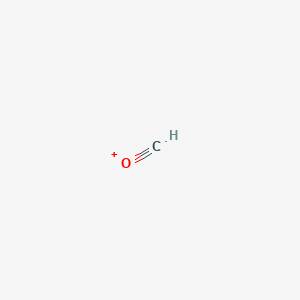

2D Structure

3D Structure

Properties

IUPAC Name |

formaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O/c1-2/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFSSNUMVMOOMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O, H2CO | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | formaldehyde | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Formaldehyde | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61233-19-0 | |

| Record name | Formaldehyde, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61233-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7020637 | |

| Record name | Formaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

30.026 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solids containing varying amounts of formaldehyde, probably as paraformaldehyde (polymers of formula HO(CH2O)xH where x averages about 30). A hazard to the environment. Immediate steps should be taken to limit spread to the environment., Gas or Vapor; Liquid, Nearly colorless gas with a pungent, suffocating odor; Formalin is an aqueous solution that is 37% formaldehyde by weight; inhibited solutions contain 6-12 % methyl alcohol. [NIOSH] Sold as water solutions containing 37%, 44%, or 50% formaldehyde; [ACGIH], Liquid, COLOURLESS GAS WITH PUNGENT ODOUR., Colorless aqueous solution of formaldehyde with a pungent, irritating odor. Gas at ordinary conditions., Nearly colorless gas with a pungent, suffocating odor. [Note: Often used in an aqueous solution (see specific listing for Formalin).] | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Formaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-6 °F at 760 mmHg (NIOSH, 2023), -19.5 °C, Boiling point: - 19.1 °C /Formaldehyde 37% uninhibited/, -20 °C, -6 °F | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

185 °F (85 °C) (Closed cup) /Gas/, 122 °F (50 °C) (Closed cup) /Formaldehyde 37%, 15% methanol/, 185 °F (85 °C) (Closed cup) /Formaldehyde 37%, methanol-free; gas/, 83 °C, closed cup, 37% aqueous soln- methanol free; 50 °C, closed cup, aqueous soln with 15% methanol, varies from 122-141 °F, NA (Gas) | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), In water, 4.00X10+5 mg/L at 20 °C, In water, miscible at 25 °C, In water, 95 weight % at 20 °C, Soluble in ethanol and chloroform; miscible with ether, acetone and benzene, 400 mg/mL at 20 °C, Solubility in water: very good, Miscible | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.815 g/cu cm at -20 °C, Relative density (water = 1): 0.8, 1.04(relative gas density) | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.04 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.067 (Air = 1), Relative vapor density (air = 1): 1.08, 1.04 | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

greater than 1 atm (NIOSH, 2023), Vapor pressure: 1 mm Hg /Formalin/, 3,890 mm Hg at 25 °C /100% formaldehyde/, >1 atm | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Nearly colorless gas [Note: Often used in an aqueous solution]. /Pure formaldehyde/, Colorless gas at ordinary temperatures, Clear, water-white, very slightly acid, gas or liquid., Clear, colorless or nearly colorless liquid /Formaldehyde solution/ | |

CAS No. |

50-00-0, 30525-89-4 | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paraformaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30525-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formaldehyde [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | formaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formaldehyde | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/formaldehyde-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HG84L3525 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-134 °F (NIOSH, 2023), -92 °C, -134 °F | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Formyl Cation (HCO+): A Journey from Interstellar Mystery to Laboratory Benchmark

A Technical Chronicle of the Discovery of a Cornerstone of Astrochemistry

The formyl cation (HCO+), a simple triatomic molecular ion, holds a significant place in the fields of astrophysics, chemistry, and drug development. Its discovery was a landmark event, perfectly illustrating the synergistic relationship between astronomical observation, theoretical prediction, and laboratory spectroscopy. This guide provides an in-depth account of this discovery, detailing the key experiments and data that transformed an unidentified interstellar signal into one of the most important and abundant ions in molecular clouds.

The Astronomical Anomaly: An Unidentified Emission from the Void

The story of the this compound begins in 1970 with the detection of a strong, unidentified emission line at 89.19 GHz in the interstellar medium (ISM). D. Buhl and L.E. Snyder, using the 36-foot radio telescope at the National Radio Astronomy Observatory, observed this signal emanating from various molecular clouds.[1] Unable to match the line to any known molecule at the time, they dubbed the unknown carrier "X-ogen." This mysterious signal hinted at a new, fundamental component of interstellar chemistry, sparking intense interest and speculation within the scientific community.

The Theoretical Proposition: A Bold Hypothesis

Later that same year, the theoretical chemist William Klemperer proposed a compelling identity for "X-ogen." He hypothesized that the 89.19 GHz line was due to the fundamental rotational transition (J=1→0) of the this compound, HCO+. This was a bold suggestion, as molecular ions were notoriously difficult to study and had not yet been definitively characterized in the laboratory via microwave spectroscopy. Klemperer's proposal was based on theoretical calculations and the expected high abundance of an ion formed from the two most common heavy atoms (carbon and oxygen) and the most abundant element (hydrogen) in the universe.

The Laboratory Confirmation: Vindicating the Theory

The definitive confirmation of Klemperer's hypothesis came five years later. In 1975, R. Claude Woods and his research group at the University of Wisconsin successfully synthesized the this compound in a laboratory setting and measured its microwave spectrum.[1] They observed the J=0→1 rotational transition at a frequency of 89,188.545 ± 0.020 MHz.[1] This value was in remarkable agreement with the astronomically observed "X-ogen" line, providing incontrovertible evidence that the interstellar signal was indeed from the this compound. This achievement was a triumph for molecular spectroscopy and opened a new window into the chemistry of the cosmos.

Quantitative Data Summary

The discovery and characterization of HCO+ yielded precise quantitative data that remain fundamental to radio astronomy and physical chemistry.

Table 1: Key Spectroscopic Frequencies for HCO+ (J=1→0 Transition)

| Source | Observed Frequency (MHz) | Year | Reference |

| Astronomical ("X-ogen") | 89,190 (approx.) | 1970 | Buhl & Snyder |

| Laboratory | 89,188.545 ± 0.020 | 1975 | Woods et al.[1] |

Table 2: Molecular Properties of the this compound (HCO+)

| Property | Value | Unit | Reference |

| Equilibrium C-H bond length (r_e) | 1.0919 | Å | [2] |

| Equilibrium C-O bond length (r_e) | 1.1058 | Å | [2] |

| ν1 (CH stretch) | 3088.74 | cm⁻¹ | [3] |

| ν2 (Bend) | 829.72 | cm⁻¹ | [3] |

| ν3 (CO stretch) | 2183.95 | cm⁻¹ | [3] |

Experimental Protocols

The identification of HCO+ hinged on two distinct but complementary experimental endeavors: astronomical observation and laboratory spectroscopy.

Astronomical Detection of "X-ogen" (Buhl & Snyder, 1970)

-

Instrumentation: The 36-foot millimeter-wave radio telescope of the National Radio Astronomy Observatory was utilized for the observations.[1]

-

Receiver: A 3-mm mixer radiometer, developed by NRAO and Bell Telephone Laboratories, was employed. The receiver covered frequencies from 85 to 90 GHz.[1]

-

Spectrometer: The backend consisted of a forty-channel filter bank receiver, with filters spaced 1 MHz apart.[1]

-

Methodology: The telescope was pointed towards various galactic sources known to be rich in molecular content, such as Sagittarius B2. The receiver system collected electromagnetic radiation, which was then analyzed by the filter bank to produce a spectrum. The team scanned for new emission lines and discovered the strong, unidentified feature at 89.19 GHz.

Laboratory Synthesis and Detection of HCO+ (Woods et al., 1975)

The laboratory confirmation was achieved using a custom-built microwave spectrometer coupled with a DC glow discharge cell designed to produce and sustain molecular ions.

-

Ion Synthesis: HCO+ was produced in a DC glow discharge.[1] A gas mixture, typically of hydrogen (H₂) and carbon monoxide (CO), was introduced into a long glass discharge tube.

-

Discharge Conditions: A high voltage potential (on the order of 1 kV) was applied between an anode and a cathode within the tube, igniting a plasma.[4] Collisions between energetic electrons and the precursor gases (H₂ and CO) led to ionization and chemical reactions, forming HCO+.

-

Temperature Control: The discharge tube was cooled to near liquid-nitrogen temperatures (approximately 77 K) to increase the population of the lowest rotational state and enhance the signal intensity.[1]

-

Spectroscopic Measurement: Microwave radiation was passed through the discharge cell. The absorption of this radiation by the HCO+ ions at their specific rotational transition frequencies was detected. The precise measurement of the J=0→1 transition at 89,188.545 MHz confirmed the ion's identity.[1]

Visualizing the Discovery

The following diagrams illustrate the key historical and experimental pathways in the discovery of the this compound.

References

The Formyl Cation (HCO⁺): An In-depth Technical Guide to its Electronic Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formyl cation (HCO⁺), the simplest acylium ion, is a high-energy, reactive intermediate of significant interest in organic synthesis and astrochemistry. Its fundamental nature, characterized by a linear geometry and a triple bond between carbon and oxygen, dictates its reactivity as a powerful electrophile. This technical guide provides a comprehensive overview of the electronic structure, bonding, and key chemical transformations of the this compound. We will delve into its spectroscopic signatures, theoretical and experimental structural parameters, and its pivotal role in formylation reactions, most notably the Gattermann-Koch reaction. Detailed experimental considerations for its generation and a theoretical framework for understanding its molecular orbital interactions are also presented.

Electronic Structure and Bonding

The this compound is a linear triatomic species isoelectronic with carbon monoxide, possessing 10 valence electrons. Its electronic ground state is ¹Σ⁺. The bonding in HCO⁺ is best described by a combination of valence bond theory and molecular orbital theory.

From a valence bond perspective, the dominant resonance structure features a triple bond between the carbon and oxygen atoms, with the positive charge localized on the oxygen. This is supported by computational studies that indicate a short C-O bond distance, characteristic of a triple bond.

Molecular orbital theory provides a more detailed picture of the bonding. The linear combination of the atomic orbitals of hydrogen, carbon, and oxygen results in a set of sigma (σ) and pi (π) molecular orbitals. The 10 valence electrons fill the lowest energy bonding orbitals, resulting in a stable electronic configuration.

Molecular Orbital Diagram

The molecular orbitals of the this compound are formed from the valence atomic orbitals of H (1s), C (2s, 2p), and O (2s, 2p). The interaction of these atomic orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The 10 valence electrons occupy the bonding and non-bonding orbitals, resulting in a stable cation.

Structural and Spectroscopic Data

The linear geometry of the this compound has been confirmed by numerous computational studies and is supported by spectroscopic evidence. The key structural parameters and vibrational frequencies are summarized below.

Table 1: Structural Parameters of the this compound (HCO⁺)

| Parameter | C-H Bond Length (Å) | C-O Bond Length (Å) | Bond Angle (H-C-O) | Method | Reference |

| Calculated | 1.092 | 1.106 | 180° | CCSD(T) | [1] |

| Calculated | 1.083 | 1.139 | 180° | MP2(full)/6-31G(d,p) | [2] |

Table 2: Vibrational Frequencies of the this compound (HCO⁺)

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Method | Reference |

| ν₁ | C-H Stretch | 3089 | 3088.7 | Gas Phase IR | |

| ν₂ | Bending | 829 | 829.4 | Gas Phase IR | |

| ν₃ | C-O Stretch | 2184 | 2183.9 | Gas Phase IR | |

| ν₁ | C-H Stretch | 3250 | - | CI(SDQ) | [3] |

| ν₂ | Bending | 896 | - | CI(SDQ) | [3] |

| ν₃ | C-O Stretch | 2253 | - | CI(SDQ) | [3] |

Note: Experimental values for the isolated gaseous cation are challenging to obtain directly and are often derived from studies of tagged species or in superacid media.

Synthesis and Reactivity

The this compound is a highly reactive species and is typically generated in situ for subsequent reactions. Its high electrophilicity drives its reactivity towards nucleophiles.

Generation in Superacid Media

A common method for generating the this compound for spectroscopic studies involves the protonation of carbon monoxide in a superacidic medium, such as a mixture of hydrofluoric acid (HF) and antimony pentafluoride (SbF₅).[4] The extreme acidity of this medium is sufficient to protonate the weakly basic carbon monoxide.

Experimental Protocol: Generation of HCO⁺ in HF/SbF₅ (Generalized)

Caution: Superacids are extremely corrosive and toxic. All manipulations must be carried out in a specialized, corrosion-resistant apparatus within a certified fume hood by trained personnel. Appropriate personal protective equipment (PPE), including a full-face shield, acid-resistant gloves, and a lab coat, is mandatory.

-

Apparatus: A custom-built, high-pressure NMR tube or IR cell constructed from materials resistant to superacids (e.g., sapphire, Kel-F) is required. The system must be capable of handling pressures of several atmospheres.

-

Reagent Handling: Anhydrous HF is condensed into the reaction vessel at low temperature (e.g., using a liquid nitrogen bath). A stoichiometric amount of SbF₅ is then carefully added.

-

Introduction of Carbon Monoxide: High-purity carbon monoxide gas is introduced into the sealed reaction vessel, and the pressure is increased.

-

Spectroscopic Analysis: The reaction mixture is then analyzed by low-temperature NMR (¹H, ¹³C) or IR spectroscopy to observe the formation of the this compound.

The Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic named reaction in organic chemistry used for the formylation of aromatic compounds to produce aryl aldehydes. The this compound is the key electrophilic intermediate in this reaction.

Reaction Scheme:

Aromatic Compound + CO + HCl --(AlCl₃, CuCl)--> Aryl Aldehyde

The reaction proceeds via the in-situ generation of the this compound from carbon monoxide and hydrochloric acid, catalyzed by aluminum chloride and a copper(I) chloride co-catalyst.

Applications in Drug Development and Organic Synthesis

The formylation of aromatic and heteroaromatic systems is a crucial transformation in the synthesis of many pharmaceutical compounds and other fine chemicals. The Gattermann-Koch reaction, and other formylation methods that proceed via a this compound or a related electrophile, provide a direct route to aldehydes, which are versatile synthetic intermediates. Aldehydes can be readily converted into a wide range of functional groups, including carboxylic acids, alcohols, amines, and amides, which are prevalent in drug molecules.

Conclusion

The this compound, despite its transient nature, is a cornerstone of electrophilic formylation chemistry. Its linear structure and the strong triple bond between carbon and oxygen are key to its electronic stability and high reactivity. A thorough understanding of its electronic structure, bonding, and the conditions required for its generation is essential for harnessing its synthetic potential. The continued study of this fundamental species, through both experimental and computational approaches, will undoubtedly lead to new and improved methods for the synthesis of complex molecules relevant to the pharmaceutical and materials sciences.

References

Theoretical Models for the Stability of the Formyl Cation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The formyl cation (HCO⁺) is a fundamental molecular ion that plays a crucial role in various chemical environments, from interstellar clouds to combustion processes and organic synthesis. Its stability and reactivity are of significant interest to researchers across multiple disciplines. This technical guide provides a comprehensive overview of the theoretical models used to understand the stability of the this compound, supported by quantitative data and detailed methodologies.

Molecular Orbital Theory

Molecular Orbital (MO) theory offers a powerful framework for describing the electronic structure and stability of the this compound.[1] In this model, the atomic orbitals of the constituent atoms (hydrogen, carbon, and oxygen) combine to form a new set of molecular orbitals that extend over the entire molecule.[2][3] The stability of the this compound can be attributed to the formation of strong sigma (σ) and pi (π) bonding orbitals that accommodate the valence electrons in a lower energy state compared to their isolated atomic orbitals.[4]

The linear geometry of the this compound is a direct consequence of the sp hybridization of the carbon atom. The σ framework arises from the overlap of the hydrogen 1s orbital, the carbon sp hybrid orbitals, and the oxygen 2p orbital. The remaining p orbitals on carbon and oxygen overlap to form a π bonding system. The molecular orbital configuration reveals a net positive charge, primarily localized on the carbon and hydrogen atoms, which influences its electrophilic nature.

Caption: A simplified molecular orbital diagram for the this compound (HCO⁺).

Computational Chemistry Approaches

Modern computational chemistry provides highly accurate theoretical models for elucidating the stability and properties of the this compound. Ab initio and Density Functional Theory (DFT) methods are prominently used.

Ab initio Methods

Ab initio calculations, based on first principles of quantum mechanics, offer a rigorous approach to studying the this compound. High-level coupled-cluster methods, such as Coupled-Cluster Singles, Doubles, and perturbative Triples [CCSD(T)], are often employed to obtain highly accurate structural parameters and energies.[5] Another method, Møller-Plesset perturbation theory (e.g., MP4(SDTQ)), has also been utilized to investigate the thermochemistry of reactions involving the this compound.[6]

Density Functional Theory (DFT)

DFT has become a widely used computational tool due to its favorable balance of accuracy and computational cost.[7][8] Various exchange-correlation functionals are used to model the electronic structure of the this compound and its interactions with other molecules. For instance, DFT calculations have been used to study the interaction of the this compound with aromatic compounds, revealing insights into the competition between protonation and acylation reactions.[9]

Quantitative Data on this compound Stability

The stability of the this compound can be quantified through various theoretical and experimental parameters. The following tables summarize key quantitative data derived from computational studies.

| Parameter | Value | Level of Theory | Reference |

| Structural Parameters | |||

| C-H Bond Length | 1.09 Å | CCSD(T)/aug-cc-pVTZ | [5] |

| C-O Bond Length | 1.10 Å | CCSD(T)/aug-cc-pVTZ | [5] |

| Vibrational Frequencies | |||

| ν₁ (C-H stretch) | 3090 cm⁻¹ | CCSD(T)/aug-cc-pVTZ (harmonic) | [5] |

| ν₂ (bend) | 830 cm⁻¹ | CCSD(T)/aug-cc-pVTZ (harmonic) | [5] |

| ν₃ (C-O stretch) | 2270 cm⁻¹ | CCSD(T)/aug-cc-pVTZ (harmonic) | [5] |

Table 1: Calculated Structural and Vibrational Data for the this compound.

| Reaction | ΔH (kcal/mol) | Level of Theory | Reference |

| HCO⁺ + Toluene → Protonated Toluene + CO | - | MP4(SDTQ)/6-31++G(d,p)//MP2(full)/6-31G(d,p) | [6] |

| HCO⁺ + Toluene → Acylated Toluene (Wheland) | 11.7 | MP4(SDTQ)/6-31++G(d,p)//MP2(full)/6-31G(d,p) | [6] |

| HCO⁺ + Cumene → Protonated Cumene + CO | - | MP4(SDTQ)/6-31++G(d,p)//MP2(full)/6-31G(d,p) | [6] |

| HCO⁺ + Cumene → Acylated Cumene (Wheland) | 11.4 | MP4(SDTQ)/6-31++G(d,p)//MP2(full)/6-31G(d,p) | [6] |

| HCO⁺ + p-Cresol → Protonated p-Cresol + CO | - | MP4(SDTQ)/6-31++G(d,p)//MP2(full)/6-31G(d,p) | [6] |

| HCO⁺ + p-Cresol → Acylated p-Cresol (Wheland) | 9.3 | MP4(SDTQ)/6-31++G(d,p)//MP2(full)/6-31G(d,p) | [6] |

Table 2: Relative Enthalpies for Competing Reaction Pathways of the this compound with Aromatic Compounds.

| Complex | Binding Energy (kcal/mol) | Level of Theory | Reference |

| He–HCO⁺ | 1.5 | CCSD(T) | [5] |

| Ne–HCO⁺ | 3.2 | CCSD(T) | [5] |

| Ar–HCO⁺ | 8.1 | CCSD(T) | [5] |

| Kr–HCO⁺ | 10.5 | CCSD(T) | [5] |

| Xe–HCO⁺ | 13.8 | CCSD(T) | [5] |

Table 3: Binding Energies of the this compound with Rare Gas Atoms.

Experimental and Computational Protocols

The theoretical investigation of the this compound's stability typically involves a series of computational steps. The following workflow outlines a common approach.

Caption: A typical workflow for the computational study of this compound stability.

A key aspect of these computational studies is the choice of the basis set, which mathematically describes the atomic orbitals. For high-accuracy calculations of the this compound and its complexes, augmented correlation-consistent basis sets, such as aug-cc-pVTZ, are frequently employed.[5] These basis sets are essential for accurately describing the diffuse electronic structure of anions and weakly bound complexes.

Logical Relationships in this compound Reactivity

The this compound can act as both a Brønsted acid (proton donor) and a Lewis acid (electron pair acceptor).[9] Its reactivity is governed by the thermodynamics of the competing reaction pathways. For instance, in reactions with aromatic compounds, there is a competition between proton transfer and Friedel-Crafts acylation.

Caption: Competing reaction pathways for the this compound with aromatic compounds.

Theoretical calculations have shown that for simple aromatics like toluene, proton transfer is thermodynamically preferred over acylation by a significant energy margin.[6] This preference can be attributed to the high stability of the resulting arenium ion, where the positive charge is delocalized over the aromatic ring.

References

- 1. Molecular orbital theory - Wikipedia [en.wikipedia.org]

- 2. Molecular Orbital Theory [chemed.chem.purdue.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mo Theory [chem.fsu.edu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Formyl Cation (HCO+): A Cornerstone of Interstellar Astrochemistry

An In-depth Technical Guide for Researchers and Scientists

The formyl cation (HCO+) is a ubiquitous and pivotal molecular ion in the interstellar medium (ISM). Its strong emission lines and active role in ion-molecule reaction networks make it an invaluable tool for probing the physical conditions and chemical evolution of interstellar clouds, from diffuse regions to dense, star-forming cores. This technical guide provides a comprehensive overview of the formation, destruction, and observational significance of HCO+, incorporating quantitative data, detailed experimental and observational methodologies, and visual representations of its core chemical pathways.

Detection and Abundance of HCO+ in the Interstellar Medium

The this compound was one of the first molecular ions to be identified in interstellar space. Its detection is primarily accomplished through millimeter-wave emission spectroscopy, targeting its rotational transitions.

Observational Techniques

Observations of HCO+ are typically carried out using large single-dish radio telescopes and interferometers.

Methodology:

-

Telescopes and Arrays: Millimeter-wave absorption and emission lines of HCO+ are observed using facilities such as the Atacama Large Millimeter/submillimeter Array (ALMA), the Institut de Radioastronomie Millimétrique (IRAM) 30m telescope, and the Northern Extended Millimeter Array (NOEMA).[1]

-

Transitions: The most commonly observed transition is the fundamental rotational transition J = 1 → 0 at a rest frequency of approximately 89.188 GHz. Higher energy transitions are also targeted to probe warmer and denser gas.

-

Column Density Calculation: The column density of HCO+, N(HCO+), which represents the number of molecules per unit area along the line of sight, is derived from the integrated intensity of its emission or absorption lines. For optically thin emission, the column density is proportional to the integrated line intensity. In cases of absorption, the column density can be calculated from the optical depth integral. For example, one conversion used is N(HCO+) = 1.11 × 10¹² cm⁻² / τ(HCO+)dv, assuming an excitation temperature equal to the cosmic microwave background (CMB) temperature of 2.725 K.[2]

Abundance in Various Interstellar Environments

HCO+ is detected across a wide range of interstellar environments, and its abundance is a key indicator of the local physical conditions.

| Interstellar Environment | Typical HCO+ Column Density (cm⁻²) | Fractional Abundance relative to H₂ | Reference(s) |

| Diffuse Molecular Gas | < 10¹² | ~3 x 10⁻⁹ | [2] |

| Translucent Clouds | ~10¹² - 10¹³ | - | [3] |

| Dense Molecular Clouds (e.g., Taurus) | > 10¹² | - | [2] |

| Galactic Center (e.g., Sgr B2) | ~3 x 10¹² (for HOC+) | ~10⁻¹² (for HOC+) | [4] |

Table 1: Typical Column Densities and Fractional Abundances of HCO+ in Various Interstellar Environments.

HCO+ is a reliable tracer of molecular hydrogen (H₂), the most abundant molecule in the universe, which is difficult to observe directly in cold environments.[5] A commonly used approximation for the H₂ column density is N(H₂) ≈ N(HCO+) / (3 x 10⁻⁹).[6][7]

The Astrochemistry of the this compound

The abundance of HCO+ in the ISM is governed by a network of formation and destruction reactions.

Formation Pathways

The primary formation route for HCO+ in cold, dense clouds is the reaction of the ubiquitous H₃⁺ ion with carbon monoxide (CO). Other pathways become significant in different environments.

Destruction Pathways

HCO+ is primarily destroyed through dissociative recombination with electrons and reactions with neutral species, particularly water. Neutralization on the surface of interstellar dust grains also plays a role.

Isomeric Chemistry: HCO+ vs. HOC+

The isothis compound (HOC+) is a higher-energy isomer of HCO+. The abundance ratio of [HCO+]/[HOC+] is a sensitive probe of the chemical and physical conditions in interstellar clouds.

Key Reaction Rate Constants

The rates of these reactions are crucial inputs for astrochemical models. Laboratory experiments and theoretical calculations provide these essential data.

| Reaction | Rate Constant (cm³ s⁻¹) | Temperature (K) | Reference(s) |

| H₃⁺ + CO → HCO⁺ + H₂ | 1.0 x 10⁻⁹ - 2.5 x 10⁻⁹ | 30 - 300 | [8] |

| C⁺ + H₂O → HCO⁺ + H | 7.7(6) x 10⁻⁹ (total for both isomers) | Cold ISM | [9][10] |

| HOC⁺ + H₂ → HCO⁺ + H₂ | (3.8 ± 0.5) x 10⁻¹⁰ | 25 | [8] |

Table 2: Selected Rate Constants for Key Reactions Involving HCO+.

Experimental and Theoretical Methodologies

Our understanding of HCO+ astrochemistry is built upon a combination of laboratory experiments and theoretical modeling.

Experimental Protocols for Studying Ion-Molecule Reactions

Studying ion-molecule reactions at the low temperatures characteristic of interstellar clouds is experimentally challenging. Several techniques have been developed to overcome these difficulties.

-

CRESU (Cinétique de Réaction en Ecoulement Supersonique Uniforme): This technique uses supersonic expansion to create a uniform flow of gas at very low temperatures (down to ~20 K), allowing for the measurement of reaction rate coefficients in a collisionally-cooled environment.[11]

-

Ion Traps: Techniques like the 22-pole ion trap are used to confine ions for extended periods, allowing them to cool to low temperatures through collisions with a buffer gas.[8] This enables the study of slow reactions and the determination of temperature-dependent rate coefficients.

-

Merged-Beam Technique: This approach involves merging a beam of ions with a beam of neutral molecules to achieve very low collision energies.[12][13] One novel variation uses a beam of Rydberg atoms or molecules, where the Rydberg electron shields the ion core from stray electric fields, allowing for the study of reactions at temperatures below 10 K.[12][13]

Theoretical Calculations

Quantum chemical calculations are indispensable for understanding the potential energy surfaces of reactions involving HCO+. These calculations can predict reaction barriers, product branching ratios, and spectroscopic properties of transient species.

HCO+ as an Astrophysical Probe

The unique properties of HCO+ make it a powerful diagnostic tool in astrophysics.

-

Tracer of Dense Gas: Due to its relatively high critical density, HCO+ emission traces regions of higher gas density within molecular clouds, often pinpointing the locations of active star formation.

-

Indicator of Ionization: The abundance of HCO+ is sensitive to the cosmic-ray ionization rate, a fundamental parameter in astrochemical models.

-

Probing the Water Snowline: In protoplanetary disks, the abundance of HCO+ is expected to drop significantly where water ice sublimates to gas-phase water, as water is a key destruction partner. This makes HCO+ a potential tracer for the water snowline, a crucial region for planet formation.

Conclusion

The this compound, HCO+, is a cornerstone of interstellar astrochemistry. Its readily observable transitions and central role in ion-molecule chemistry provide a crucial window into the physical and chemical state of the interstellar medium. Continued advancements in observational facilities, laboratory techniques for studying low-temperature reactions, and theoretical calculations will further refine our understanding of this fundamental molecular ion and its role in the lifecycle of stars and planets.

References

- 1. CO, CS, HCO, HCO+, C2H, and HCN in the diffuse interstellar medium | Astronomy & Astrophysics (A&A) [aanda.org]

- 2. arxiv.org [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. universetoday.com [universetoday.com]

- 6. researchgate.net [researchgate.net]

- 7. [2301.08945] Molecular hydrogen and its proxies HCO$^+$ and CO in the diffuse interstellar medium [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. campbellgroup.physics.ucla.edu [campbellgroup.physics.ucla.edu]

- 11. Is the gas-phase OH+H2CO reaction a source of HCO in interstellar cold dark clouds? A kinetic, dynamic and modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. db.cngb.org [db.cngb.org]

- 13. Laboratory studies of ion-molecule reactions at very low temperatures - American Chemical Society [acs.digitellinc.com]

Gas-Phase Generation and Properties of the Formyl Cation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formyl cation (HCO⁺) is a species of significant interest in various chemical domains, from interstellar chemistry to its potential role as a reactive intermediate in organic synthesis. Understanding its generation and intrinsic properties in the gas phase, free from solvent effects, is crucial for elucidating reaction mechanisms and developing predictive models. This technical guide provides a comprehensive overview of the gas-phase generation methods for the this compound, its key physicochemical properties, and detailed experimental protocols for its study.

Introduction

The this compound, the simplest acylium ion, has a rich history in both theoretical and experimental chemistry. Its presence has been confirmed in interstellar clouds, and it is a key intermediate in various acid-catalyzed reactions involving carbon monoxide.[1] This guide focuses on the techniques used to generate and characterize HCO⁺ in the gas phase, providing a foundational understanding for researchers in relevant fields.

Gas-Phase Generation of the this compound

Several methods have been successfully employed to generate the this compound in the gas phase. The primary approaches involve the protonation of carbon monoxide or the ionization of precursor molecules.

Glow Discharge

A common and effective method for producing a variety of molecular ions, including the this compound, is through a glow discharge. In this technique, an electric discharge is created in a low-pressure gas mixture containing carbon monoxide and a proton source, typically hydrogen gas.

Experimental Protocol: Glow Discharge Generation of HCO⁺

-

Apparatus: A DC glow discharge cell is utilized, consisting of a cathode and an anode housed within a vacuum-tight chamber. The chamber is connected to a vacuum pump, gas inlets, and a pressure gauge.

-

Gas Mixture: A typical gas mixture consists of carbon monoxide (CO) and hydrogen (H₂) with a large excess of a buffer gas like helium (He) or argon (Ar). A representative mixture is 50 mTorr of CO, 50 mTorr of H₂, and 7 Torr of He.[2]

-

Procedure: a. The discharge cell is evacuated to a base pressure typically below 10⁻³ Torr. b. The gas mixture is introduced into the cell, and the pressure is maintained at a constant value. c. A high voltage (typically several hundred to a few thousand volts) is applied between the electrodes to initiate and sustain the plasma.[3] d. Within the plasma, electron impact ionization of H₂ produces H₂⁺ and subsequently H₃⁺, which then reacts with CO via proton transfer to form HCO⁺. e. The generated ions can be studied in situ using various spectroscopic techniques, such as velocity modulation spectroscopy.

Protonation in Superacidic Media

While primarily a condensed-phase technique, the reaction of carbon monoxide with superacids can be used to generate formyl cations that are subsequently studied in the gas phase, for instance, through headspace analysis or by direct introduction into a mass spectrometer.

Experimental Protocol: Generation from Superacids

-

Reagents: A strong superacid system, such as a mixture of hydrofluoric acid (HF) and antimony pentafluoride (SbF₅), is used.[1]

-

Apparatus: A high-pressure reaction vessel, often a sapphire tube, capable of withstanding the corrosive nature of the superacid and the pressures involved, is required.[1]

-

Procedure: a. The superacid is prepared in the reaction vessel under an inert atmosphere. b. Carbon monoxide is introduced into the vessel at elevated pressure. c. The CO dissolves in the superacid and is protonated to form HCO⁺.[1] d. The gas-phase species in equilibrium with the liquid can be sampled for analysis.

Ion-Molecule Reactions

Selected Ion Flow Tube (SIFT) and Flowing Afterglow techniques allow for the study of specific ion-molecule reactions that can generate the this compound. A common method involves the reaction of a proton donor ion, such as H₃⁺, with carbon monoxide.

Experimental Protocol: SIFT Generation and Reaction Studies

-

Apparatus: A Selected Ion Flow Tube (SIFT) instrument is used. This consists of an ion source, a quadrupole mass filter for selecting reactant ions, a flow tube reactor, and a downstream mass spectrometer for product analysis.

-

Reactants: H₃⁺ ions are typically generated in a separate ion source from H₂ gas. Carbon monoxide is introduced into the flow tube as the neutral reactant. Helium is used as a carrier gas.

-

Procedure: a. H₃⁺ ions are generated, mass-selected, and injected into the flow tube containing helium carrier gas. b. The ions are thermalized to the temperature of the carrier gas. c. A known flow of carbon monoxide is introduced into the flow tube downstream from the ion injection point. d. The reaction H₃⁺ + CO → HCO⁺ + H₂ occurs. e. The product ions and remaining reactant ions are sampled at the end of the flow tube and analyzed by the mass spectrometer. f. By varying the reactant concentrations and reaction time, the rate constant for the reaction can be determined.

Properties of the this compound